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Introduction

Ammonia (NHs) is a cornerstone of the chemical industry, primarily used in the production of
fertilizers essential for global food security. The conventional Haber-Bosch process for
ammonia synthesis is energy-intensive, operating at high temperatures and pressures, and
contributing significantly to global energy consumption and CO2 emissions[1][2][3].
Consequently, there is a pressing need to develop more efficient catalysts that can operate
under milder conditions. Cobalt-based catalysts have emerged as a promising alternative to the
traditional iron-based catalysts. The addition of promoters, such as lanthanum (La), has been
shown to significantly enhance the catalytic activity and stability of cobalt catalysts. Lanthanum
primarily acts as a structural promoter, increasing the surface area of the active phase and
preventing the sintering of cobalt nanoparticles at high operating temperatures[1][4][5]. Recent
studies also suggest that lanthanum can have an electronic effect, quenching the magnetic
moment of cobalt to lower the activation energy for the dissociation of nitrogen molecules,
which is the rate-limiting step in ammonia synthesis[6][7].

These application notes provide detailed protocols for the synthesis, characterization, and
performance evaluation of lanthanum-doped cobalt oxide catalysts for ammonia synthesis.

Experimental Protocols
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This protocol describes the synthesis of a lanthanum-promoted cobalt catalyst supported on a
mixed magnesium-lanthanum oxide, a method adapted from studies by Zybert et al. and
Ronduda et al.[1][4][5][8].

Materials:

o Cobalt(ll) nitrate hexahydrate (Co(NOs3)2:6H20)

e Magnesium nitrate hexahydrate (Mg(NO3)2-6H20)

o Lanthanum(lll) nitrate hexahydrate (La(NOs)s-6H20)

o Potassium carbonate (K2COs) or a solution of potassium hydroxide and potassium
carbonate[8]

o Distilled water
Procedure:

o Prepare Precursor Solution: Dissolve stoichiometric amounts of magnesium nitrate and
lanthanum nitrate in distilled water. A typical Mg/La molar ratio is 7[8].

» Precipitation:
o Prepare a solution of the precipitating agent (e.g., K2COs) in distilled water.

o Slowly add the precipitating agent solution dropwise to the nitrate solution under vigorous
stirring at a constant temperature (e.g., 30 °C) until the pH reaches 11[8].

e Aging: Age the resulting slurry at an elevated temperature (e.g., 65 °C) for 18 hours|[83].

» Washing and Filtering: After aging, cool the slurry to room temperature. Filter the precipitate
and wash it thoroughly with distilled water until the filtrate is at a neutral pH to remove any
remaining ions[8].

e Drying: Dry the obtained solid in an oven at 120 °C overnight (approximately 18 hours)[1][8].
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o Calcination of Support: Calcine the dried precipitate in static air at 450-500 °C for 18 hours to
obtain the mixed oxide support (e.g., MgO-Laz03)[1][8].

o Cobalt Impregnation (Wet Impregnation):

o Dissolve an appropriate amount of Co(NOs)2-6H20 in distilled water to achieve the desired
cobalt loading (e.g., 40 wt%)[1].

o Add the calcined mixed oxide support to the cobalt nitrate solution.

o Stir the mixture to ensure homogeneity and leave it at room temperature overnight[1].
e Final Drying and Calcination:

o Remove the water using a rotary evaporator under reduced pressure[1].

o Dry the resulting solid at 120 °C overnight[1].

o Calcine the final product in air at 500 °C for 18 hours[1]. The resulting material is the
lanthanum-doped cobalt oxide catalyst precursor.
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Caption: Workflow for catalyst synthesis via co-precipitation and wet impregnation.
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This protocol details the procedure for activating the catalyst precursor and evaluating its
performance in ammonia synthesis in a lab-scale reactor[1][8][9].

Apparatus:

Tubular fixed-bed flow reactor

o Temperature controller and furnace
o Mass flow controllers for N2, Hz, and Ar gases
e Pressure regulator

e Gas chromatograph (GC) or an interferometric analyzer for NHs concentration
measurement[1]

Procedure:

o Catalyst Loading: Load a fixed amount of the catalyst precursor (e.g., 500 mg) into the
tubular reactor[1].

e In-situ Reduction (Activation):

o The catalyst precursor (cobalt oxide) must be reduced to metallic cobalt, which is the
active phase.

o This is a critical step, often performed in multiple stages to ensure complete reduction
without damaging the catalyst structure.

o Atypical multi-step reduction profile involves heating the catalyst in a flow of a 3:1 Hz2/N2
mixture (e.g., 70 dm3/h) at atmospheric pressure[1][9]:

» Heat to 470 °C and hold for 72 hours.
» Increase temperature to 520 °C and hold for 24 hours.

» Increase temperature to 550 °C and hold for 48 hours.
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» (Optional) Further increase to 600 °C and hold for 72 hours[1].

e Ammonia Synthesis Reaction:
o After activation, cool the reactor to the desired starting reaction temperature (e.g., 370 °C).

o Pressurize the system to the target pressure (e.g., 6.3 or 9.0 MPa) with the stoichiometric
H2/N2 (3:1) reaction mixture[1][9].

o Set the total gas flow rate (e.g., 70 dms3/h).
» Data Collection:

o Measure the ammonia concentration in the outlet gas stream at various temperatures
(e.g., 370, 400, 430, and 470 °C)[1].

o Allow the system to reach a steady state at each temperature before taking
measurements.

o Calculate the ammonia synthesis rate (mmol NHs gcat~! h—1) based on the outlet NHs
concentration and the gas flow rate.
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Caption: Experimental workflow for catalyst activation and ammonia synthesis testing.

Proposed Mechanism of La-Doped Cobalt Catalysts

Lanthanum's promotional effect is multifaceted. Structurally, La2Os provides a high surface
area and prevents the active cobalt nanoparticles from sintering, thus maintaining a high
number of active sites[4][5]. Electronically, lanthanum atoms adsorbed at the step edges of
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cobalt crystals can quench the local magnetic moment of cobalt. This spin-mediated promotion
lowers the energy barrier for the dissociation of dinitrogen (N2), which is typically the rate-

determining step of ammonia synthesis[6][7].
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Caption: Simplified reaction pathway for ammonia synthesis on a La-Co catalyst surface.

Quantitative Data Summary

The following tables summarize key performance data for lanthanum-doped cobalt catalysts
from various studies. Direct comparison should be made with caution due to differences in
catalyst preparation and reaction conditions.

Table 1: Ammonia Synthesis Activity of Co Catalysts.
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NHs

Catalyst .
. Pressure Temperatur Synthesis
Compositio  Promoter(s) Reference
(MPa) e (°C) Rate (mmol

n

g~ h™)
Co/MgO-

La 9.0 400 ~45* [1]

Laz20s3
Ba-doped
Co/MgO- La, Ba 9.0 400 ~150* [1]
Laz20s3
Co/CeO:2 Ce 1.0 425 3.81 [4]
Co/CeO2 Ce, other 1.0 425 19.12 [4]
Co/Ba/Laz0s3 La, Ba 1.0 350 19.3 [10][11]
Co/Ba/Laz20s3 La, Ba 3.0 350 35.7 [10]

*Values are estimated from graphical data in the source publication.

Table 2: Physicochemical Properties and Kinetic Data.

Apparent
Activation Co Particle Hz Desorption
Catalyst . Reference
Energy (Ea, kJ Size (hm) Temp. (°C)
mol—?)
Co/MgO-La20s 54 - 61 - 106, 756 [1][8]
Ba-doped
54 - 61 - - [1]
Co/MgO-Laz20s3
Co/Ba/Laz20s3
(reduced at - ~10-20 - [10]
700°C)
| Fe-based commercial catalyst | ~70 | - | - [[12] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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